molecular formula C27H21F3N6O3S3 B2552048 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 298218-16-3

2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2552048
CAS No.: 298218-16-3
M. Wt: 630.68
InChI Key: ZLBYQUWHMUOYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including triazine, sulfanyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions, where thiol-containing compounds react with the triazine core.

    Attachment of Fluorophenyl Groups: The fluorophenyl groups are attached through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of fluorophenyl groups suggests possible applications in drug design, as fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for a range of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,6-bis({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • 2-{[4,6-bis({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide lies in the presence of fluorine atoms, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

2-[[4,6-bis[[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N6O3S3/c28-16-1-7-19(8-2-16)31-22(37)13-40-25-34-26(41-14-23(38)32-20-9-3-17(29)4-10-20)36-27(35-25)42-15-24(39)33-21-11-5-18(30)6-12-21/h1-12H,13-15H2,(H,31,37)(H,32,38)(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBYQUWHMUOYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.